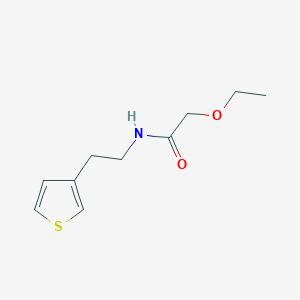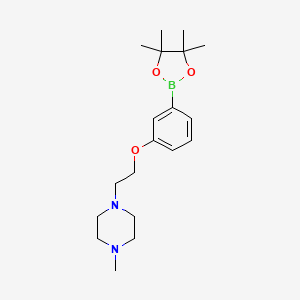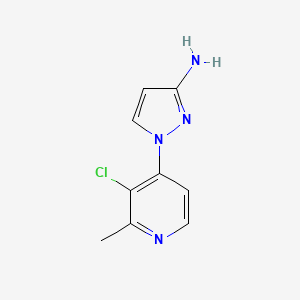![molecular formula C22H19ClN6O2 B2499214 Ethyl 4-({4-[(4-chloro-2-methylphenyl)amino]pteridin-2-yl}amino)benzoate CAS No. 946349-85-5](/img/structure/B2499214.png)
Ethyl 4-({4-[(4-chloro-2-methylphenyl)amino]pteridin-2-yl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "Ethyl 4-({4-[(4-chloro-2-methylphenyl)amino]pteridin-2-yl}amino)benzoate" is a chemical entity that appears to be related to a class of compounds with diverse biological activities and structural complexities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with benzoate structures and various substituents that exhibit interesting properties and potential bioactivities.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with careful optimization of conditions to achieve high yields. For instance, the synthesis of ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate was optimized using hydrazine hydrate as a reducing agent and lead on carbon (Pb/C) as a catalyst, achieving a yield of 92% under specific conditions . This suggests that similar methods could potentially be adapted for the synthesis of "Ethyl 4-({4-[(4-chloro-2-methylphenyl)amino]pteridin-2-yl}amino)benzoate," with appropriate modifications to accommodate the different substituents.
Molecular Structure Analysis
Structural studies are crucial for understanding the conformation and stability of compounds. For example, the crystal structure and molecular modeling of methyl 4-(3-ethyl-3-hydroxymethyltriazen-1-yl) benzoate revealed insights into its stability and intermolecular interactions . Such analyses can provide valuable information on how different substituents and molecular conformations affect the properties of the compound, which could be relevant for the analysis of "Ethyl 4-({4-[(4-chloro-2-methylphenyl)amino]pteridin-2-yl}amino)benzoate."
Chemical Reactions Analysis
The reactivity of benzoate derivatives can be influenced by the nature of their substituents. For instance, the anti-juvenile hormone activity of certain ethyl 4-[(substituted benzodioxan-6-yl)methyl]benzoates was found to be affected by the introduction of bulky alkyloxy substituents . This indicates that the chemical reactivity and biological activity of "Ethyl 4-({4-[(4-chloro-2-methylphenyl)amino]pteridin-2-yl}amino)benzoate" could also be modulated by its specific substituents, potentially leading to interesting chemical reactions and biological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the mesogenic behaviors of ethyl 4-{[4-(dodecanoyloxy)phenyl]diazenyl}benzoate were studied and found to vary with the length of alkyl chains . Similarly, the hydrogen-bonded supramolecular structures of substituted 4-pyrazolylbenzoates were shown to form in different dimensions, which is indicative of their solid-state properties . These studies underscore the importance of molecular structure in dictating the physical and chemical properties, which would be an important aspect of the analysis for "Ethyl 4-({4-[(4-chloro-2-methylphenyl)amino]pteridin-2-yl}amino)benzoate."
Aplicaciones Científicas De Investigación
Hydrogen-Bonded Supramolecular Structures
Research on similar compounds has demonstrated the potential for creating hydrogen-bonded supramolecular structures. For example, studies on substituted 4-pyrazolylbenzoates have shown how molecules can be linked through hydrogen bonds to form chains and frameworks, suggesting applications in materials science and molecular engineering J. Portilla et al., 2007.
Antimicrobial Agents
Compounds related to Ethyl 4-({4-[(4-chloro-2-methylphenyl)amino]pteridin-2-yl}amino)benzoate have been synthesized and characterized for their potential as antimicrobial agents. For example, new quinazolines have been evaluated for their antibacterial and antifungal activities, highlighting the relevance of such compounds in developing new therapeutics N. Desai et al., 2007.
Environmental Biodegradation
Studies on the degradation of chlorimuron-ethyl, a compound with structural similarities, by Aspergillus niger, have shown how microbial transformation can play a crucial role in mitigating the environmental impact of certain chemicals. This research suggests potential bioremediation applications for related compounds Seema B. Sharma et al., 2012.
Antiplatelet Activity
Research into ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives, which share a core structural motif with the compound , has identified novel antiplatelet drug candidates. These findings indicate potential applications in preventing thrombotic diseases Hua-Sin Chen et al., 2008.
Optical Storage and Material Science
Studies on azo polymers incorporating benzoate derivatives have explored their applications in reversible optical storage, demonstrating the potential of such compounds in advanced material sciences and data storage technologies X. Meng et al., 1996.
Propiedades
IUPAC Name |
ethyl 4-[[4-(4-chloro-2-methylanilino)pteridin-2-yl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O2/c1-3-31-21(30)14-4-7-16(8-5-14)26-22-28-19-18(24-10-11-25-19)20(29-22)27-17-9-6-15(23)12-13(17)2/h4-12H,3H2,1-2H3,(H2,25,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGZGXNHOIRJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=C(C=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-({4-[(4-chloro-2-methylphenyl)amino]pteridin-2-yl}amino)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole](/img/structure/B2499136.png)


![2-[(propylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2499139.png)
![N-(3,4-dimethylphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2499140.png)


![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2499145.png)
![Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B2499149.png)

![N-[2-(3-Chlorophenoxy)propyl]prop-2-enamide](/img/structure/B2499153.png)
![2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2499154.png)